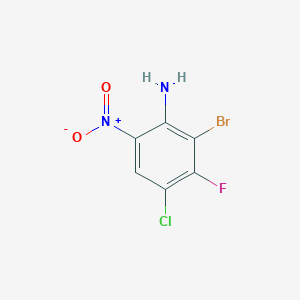

2-Bromo-4-chloro-3-fluoro-6-nitroaniline

Description

Significance of Substituted Anilines in Modern Organic Synthesis

Substituted anilines are foundational components in the landscape of modern organic synthesis. Their derivatives are integral to the pharmaceutical, agrochemical, and materials science sectors. In medicinal chemistry, the aniline (B41778) scaffold is present in numerous therapeutic agents, and modifying the substitution pattern on the aromatic ring is a key strategy for fine-tuning a compound's pharmacological profile. acs.org By adding or altering substituents, chemists can modulate properties such as bioavailability, solubility, and receptor selectivity. acs.org

Furthermore, substituted anilines are indispensable precursors for the synthesis of dyes, pigments, and polymers. chemimpex.com The amino group provides a reactive handle for a variety of chemical transformations, including diazotization to form highly useful diazonium salts, which are themselves versatile intermediates for introducing a wide range of functional groups onto an aromatic ring. The ability to strategically place different substituents on the aniline ring allows for the precise design of molecules with tailored electronic and physical properties. chemimpex.com

Unique Structural and Electronic Features of 2-Bromo-4-chloro-3-fluoro-6-nitroaniline

The compound this compound is a polysubstituted aniline featuring a complex arrangement of functional groups that create a distinct electronic and structural profile. While specific experimental data for this compound is not widely available in published literature, its chemical characteristics can be inferred from the nature and position of its substituents. The aniline ring is decorated with an amino (-NH2) group, a nitro (-NO2) group, and three different halogen atoms: bromo (-Br), chloro (-Cl), and fluoro (-F).

The electronic effects of these groups are a combination of induction and resonance. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions due to its electron-donating resonance effect. chemistrysteps.com Conversely, the nitro group is a powerful deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. acs.orgacs.org The halogens exhibit a dual nature: they are deactivating due to their strong electron-withdrawing inductive effect but direct electrophilic substitution to the ortho and para positions because of an electron-donating resonance effect. chemistrysteps.com

In this compound, the positions of these substituents create a highly electron-deficient aromatic ring. The nitro group and the three halogens collectively withdraw significant electron density. The positioning of the bulky bromine and the nitro group ortho to the amino group likely introduces steric hindrance, which can influence the planarity of the molecule and the reactivity of the amino group. psu.edu

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₆H₃BrClFN₂O₂ |

| Molecular Weight | 269.46 g/mol |

| MDL Number | MFCD31630226 |

Note: A CAS Registry Number for this specific compound is not readily found in public chemical databases. bldpharm.com

Historical Context and Evolution of Research on Halogenated Nitroanilines

The study of halogenated nitroanilines is closely tied to the development of the synthetic dye industry in the late 19th and early 20th centuries. Simple nitroanilines, such as p-nitroaniline, were identified as important precursors for azo dyes. wikipedia.orgmagritek.com The introduction of halogens into the aniline ring was found to be a method for modifying the color and lightfastness of these dyes.

Early research focused on the synthesis of mono- and di-substituted derivatives. For example, the synthesis of p-nitroaniline from aniline involves a multi-step process often requiring protection of the amino group before nitration to prevent oxidation and control regioselectivity. wikipedia.org The direct halogenation of nitroanilines or the nitration of haloanilines were common strategies. chempanda.com

Over time, as the fields of medicinal and agricultural chemistry advanced, the demand for more complex and functionally diverse molecules grew. This spurred research into the synthesis of poly-substituted anilines, including those with multiple, different halogen atoms. These compounds serve as specialized building blocks for creating active pharmaceutical ingredients and pesticides with highly specific biological activities. The synthesis of a molecule like this compound, with its precise arrangement of five different substituents, represents a modern synthetic challenge requiring advanced methods for regioselective control.

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrClFN2O2 |

|---|---|

Molecular Weight |

269.45 g/mol |

IUPAC Name |

2-bromo-4-chloro-3-fluoro-6-nitroaniline |

InChI |

InChI=1S/C6H3BrClFN2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2 |

InChI Key |

QDKHXCPPGQDOSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Br)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Chloro 3 Fluoro 6 Nitroaniline

Retrosynthetic Strategies and Identified Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. For a complex molecule like 2-bromo-4-chloro-3-fluoro-6-nitroaniline, several disconnection strategies are possible. The most logical approach involves the sequential introduction of the halogen and nitro substituents onto a simpler aniline (B41778) precursor.

The primary bond disconnections to consider are the carbon-nitro (C-NO₂) and carbon-halogen (C-X) bonds, which correspond to electrophilic aromatic substitution reactions.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the Nitro Group: The final step in the forward synthesis would likely be nitration. The nitro group is strongly deactivating, making it advantageous to introduce it late in the sequence. This disconnection leads to the precursor 2-bromo-4-chloro-3-fluoroaniline (B6308926) .

Disconnection of the Bromo Group: The bromine atom at the C2 position can be disconnected next. This suggests an electrophilic bromination of the precursor 4-chloro-3-fluoroaniline (B146274) .

Disconnection of the Chloro Group: Further disconnection of the chloro group from 4-chloro-3-fluoroaniline would lead to 3-fluoroaniline (B1664137) , a commercially available starting material.

This analysis identifies the following key precursors, arranged from most complex to simplest:

2-Bromo-4-chloro-3-fluoroaniline

4-Chloro-3-fluoroaniline

3-Fluoroaniline

This proposed pathway is strategically sound because it begins with a simple, commercially available aniline and sequentially builds complexity, allowing the directing effects of the substituents to guide the regioselectivity of each step.

Direct Halogenation Approaches

Direct halogenation of the aromatic ring is a cornerstone of this synthetic plan. The success of the synthesis hinges on achieving high regioselectivity in each halogenation step. The amino group is a powerful activating ortho-, para-director, while halogens are deactivating but also ortho-, para-directing.

The introduction of a bromine atom at the C2 position of 4-chloro-3-fluoroaniline requires careful selection of brominating agents and conditions. The powerful ortho-, para-directing amino group strongly activates the C2 and C6 positions. The fluorine at C3 and chlorine at C4 also direct ortho- and para-, further activating the C2 position.

Common bromination reagents for activated systems like anilines include:

| Reagent | Conditions | Remarks |

| Bromine (Br₂) in a polar solvent | Acetic acid or ethanol | Can lead to polybromination in highly activated rings. byjus.com |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF | A milder source of electrophilic bromine, often providing better selectivity. |

| Copper(II) Bromide (CuBr₂) | Ionic liquids or other solvents | Can offer high para-selectivity for simple anilines, but regioselectivity is substrate-dependent. beilstein-journals.orgorganic-chemistry.org |

| Hydrobromic Acid (HBr) / Oxidant | H₂O₂ or other oxidants | In-situ generation of Br⁺, can be a highly effective method. |

For the bromination of 4-chloro-3-fluoroaniline, a mild reagent such as N-Bromosuccinimide would be a suitable choice to achieve mono-bromination, which is expected to occur selectively at the highly activated C2 position.

The synthesis of the key intermediate, 4-chloro-3-fluoroaniline, involves the chlorination of 3-fluoroaniline. In 3-fluoroaniline, the amino group directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The fluorine atom, also an ortho-, para-director, directs to the C2 and C4 positions. The combined directing effects strongly favor substitution at the C2 and C4 positions. Due to steric hindrance from the amino group at the C2 position, chlorination is highly likely to occur at the C4 (para) position.

Effective methods for the regioselective chlorination of anilines include:

| Reagent | Conditions | Remarks |

| Sulfuryl Chloride (SO₂Cl₂) | Aprotic solvent | A common and effective reagent for chlorinating aromatic compounds. |

| N-Chlorosuccinimide (NCS) | Acetic acid or acetonitrile | A mild chlorinating agent that can prevent over-chlorination. |

| Copper(II) Chloride (CuCl₂) | Ionic Liquid | Shown to achieve high para-selectivity on various aniline analogues under mild conditions. beilstein-journals.orgamazonaws.com |

| Hydrochloric Acid (HCl) / Oxidant | H₂O₂ | In-situ generation of electrophilic chlorine. |

Using a reagent like N-Chlorosuccinimide or a system like CuCl₂ in an ionic liquid could provide the desired 4-chloro-3-fluoroaniline with high regioselectivity. beilstein-journals.orgamazonaws.com

Direct electrophilic fluorination of aromatic rings is often challenging due to the high reactivity of fluorinating agents (e.g., F₂ gas) which can lead to a lack of selectivity and unwanted side reactions. Therefore, the fluorine atom in the target molecule is typically incorporated by using a starting material that already contains it, such as 3-fluoroaniline.

Alternative strategies for introducing fluorine, though less direct for this specific target, include:

Schiemann Reaction: This involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), which is prepared from the corresponding aniline.

Nucleophilic Aromatic Substitution (SₙAr): Introduction of a fluoride (B91410) ion can be achieved on an aromatic ring that is activated by strongly electron-withdrawing groups (like nitro groups) in positions ortho or para to a good leaving group (like a halogen).

Modern Catalytic Methods: Recent advances have developed milder fluorinating agents, such as Selectfluor®, often used in conjunction with transition metal catalysis, to achieve regioselective fluorination of specific C-H bonds. youtube.comchemistrysteps.com

For the proposed synthesis, starting with 3-fluoroaniline is the most straightforward and efficient approach.

Electrophilic Nitration Procedures

The final step in the proposed synthesis is the nitration of 2-bromo-4-chloro-3-fluoroaniline. Direct nitration of anilines with a standard mixture of nitric acid and sulfuric acid is problematic for two main reasons:

Oxidation: The strong oxidizing nature of the nitrating mixture can destroy the electron-rich aniline ring.

Loss of Regiocontrol: The acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, which would lead to the undesired meta-nitro product. libretexts.org

To overcome these issues, the amino group is typically protected as an amide, most commonly an acetanilide (B955) (-NHCOCH₃). The acetyl group moderates the activating effect of the amine, protecting it from oxidation, and preserves its ortho-, para-directing influence.

The nitration of the corresponding acetanilide precursor would proceed as follows:

Protection: Reaction of 2-bromo-4-chloro-3-fluoroaniline with acetic anhydride (B1165640) to form 2-bromo-4-chloro-3-fluoroacetanilide.

Nitration: Treatment of the acetanilide with nitric acid in acetic acid or a mixture of nitric and sulfuric acids at low temperatures. The bulky acetamido group and the existing substituents will direct the incoming nitro group to the C6 position.

Deprotection: Acidic or basic hydrolysis of the acetyl group to regenerate the amino group and yield the final product, this compound.

Sequential Functionalization Routes to Achieve Poly-substitution

Based on the principles discussed, a plausible sequential route for the synthesis of this compound is detailed below. This route maximizes regiochemical control by carefully ordering the electrophilic substitution reactions and utilizing a protecting group strategy.

Proposed Synthetic Pathway:

| Step | Starting Material | Reagent(s) | Product | Rationale for Regioselectivity |

| 1 | 3-Fluoroaniline | N-Chlorosuccinimide (NCS) | 4-Chloro-3-fluoroaniline | The amino group is a strong ortho-, para-director, and the fluoro group is also an ortho-, para-director. Both activate the C4 position. Substitution at C4 is sterically favored over the C2 position. |

| 2 | 4-Chloro-3-fluoroaniline | N-Bromosuccinimide (NBS) | 2-Bromo-4-chloro-3-fluoroaniline | The amino group strongly activates the remaining ortho position (C2). The existing halogens also contribute to activating this position, making it the most nucleophilic site for bromination. |

| 3 | 2-Bromo-4-chloro-3-fluoroaniline | Acetic Anhydride ((CH₃CO)₂O) | N-(2-bromo-4-chloro-3-fluoro-6-nitrophenyl)acetamide | Protection of the highly activating amino group to prevent oxidation and control subsequent nitration. |

| 4 | N-(2-bromo-4-chloro-3-fluoro-6-nitrophenyl)acetamide | HNO₃ / H₂SO₄ (conc.) | N-(2-bromo-4-chloro-3-fluoro-6-nitrophenyl)acetamide | The acetamido group is a strong ortho-, para-director. The only unsubstituted position that is ortho or para to it is C6. This position is also activated by the C3-fluoro and C4-chloro substituents. |

| 5 | N-(2-bromo-4-chloro-3-fluoro-6-nitrophenyl)acetamide | H₃O⁺ (aq. HCl) / Heat | This compound | Hydrolysis of the amide bond to deprotect the amino group and yield the final target molecule. |

This multi-step synthesis illustrates a logical and controllable approach to constructing the highly substituted this compound from a simple precursor by leveraging the directing effects of substituents and standard synthetic transformations.

Amination Reactions of Halogenated Nitrobenzene (B124822) Derivatives

The introduction of the amino group onto a polyhalogenated nitrobenzene ring is a critical step in the synthesis of this compound. The reactivity of aryl halides towards nucleophilic aromatic substitution is significantly influenced by the nature and position of the halogen atoms and the presence of electron-withdrawing groups, such as the nitro group.

One of the most powerful and versatile methods for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide range of amines under relatively mild conditions. The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has greatly expanded the scope and functional group tolerance of this reaction, making it applicable to the synthesis of complex molecules. wikipedia.orgrsc.org For the synthesis of this compound, a plausible precursor would be a 1-bromo-3-chloro-2-fluoro-5-nitrobenzene (B1440696) derivative, which could then be subjected to amination. The choice of palladium catalyst and ligand is crucial to achieve high selectivity and yield, especially when dealing with sterically hindered or electronically deactivated aryl halides. elsevierpure.com

Another approach to the amination of electron-deficient nitroarenes is through vicarious nucleophilic substitution (VNS) . This method allows for the direct amination of nitroaromatic compounds by reacting them with a nucleophile in the presence of a strong base. acs.orgsemanticscholar.org The nitro group activates the aromatic ring for nucleophilic attack, and the reaction proceeds via an intermediate that rearomatizes through the loss of a proton.

The regioselectivity of the amination reaction is a key consideration. The directing effects of the existing halogens and the nitro group on the benzene (B151609) ring will determine the position of the incoming amino group. In polyhalogenated nitrobenzenes, the fluorine atom is often the most susceptible to nucleophilic displacement due to its high electronegativity and the strength of the carbon-fluorine bond, which can polarize the C-F bond and activate the ipso-carbon for attack.

Catalytic vs. Stoichiometric Methodologies in Synthesis

The choice between catalytic and stoichiometric methods for amination in the synthesis of this compound has significant implications for efficiency, cost, and environmental impact.

Catalytic methods , such as the Buchwald-Hartwig amination, are generally preferred in modern organic synthesis. wikipedia.org These reactions typically require only a small amount of a transition metal catalyst (e.g., palladium or copper complexes) to achieve high yields of the desired product. nih.govnih.gov The use of catalytic amounts of reagents leads to higher atom economy and a lower environmental factor (E-factor), as it minimizes the generation of stoichiometric waste. researchgate.netwikipedia.orggreenchemistry-toolkit.org Palladium-catalyzed reactions are known for their broad substrate scope and high functional group tolerance. nih.govuwindsor.ca Copper-catalyzed aminations, while sometimes requiring aryl iodides for comparable efficiency to palladium with aryl bromides, offer a lower-cost and less toxic alternative. nih.govresearchgate.net

| Feature | Catalytic Method (e.g., Buchwald-Hartwig) | Stoichiometric Method |

| Reagent Quantity | Catalytic amounts (low ppm to few mol%) | Stoichiometric or excess amounts |

| Atom Economy | High | Low |

| E-Factor | Low | High |

| Waste Generation | Minimal | Significant |

| Cost | Potentially lower due to less reagent consumption | Can be high due to reagent cost |

| Environmental Impact | Generally lower | Generally higher |

| Selectivity | Often high | Can be lower, leading to side products |

Stoichiometric methodologies , in contrast, utilize reagents in at least a one-to-one molar ratio with the substrate. While some stoichiometric reactions can be highly effective, they inherently generate more waste, leading to a higher E-factor and lower atom economy. wikipedia.orgtamu.edu In the context of amination, classical methods might involve the use of strong bases or other reagents in stoichiometric quantities, which can be less environmentally friendly and may require more extensive purification procedures. The principles of green chemistry strongly advocate for the use of catalytic over stoichiometric reagents whenever possible to enhance the sustainability of chemical processes. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Achieving a high yield and purity of this compound requires careful optimization of the reaction conditions at each synthetic step. Key parameters that are typically fine-tuned include temperature, solvent, catalyst loading, and reaction time.

Temperature plays a critical role in reaction kinetics. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts through side reactions. For amination reactions, the optimal temperature can vary significantly depending on the reactivity of the substrates and the catalyst system used. researchgate.net

In catalytic reactions , the amount of catalyst used, or catalyst loading , is a crucial factor. While a higher catalyst loading may lead to a faster reaction, it also increases costs and the potential for metal contamination in the final product. Therefore, the goal is to find the minimum catalyst loading that provides an efficient and complete reaction in a reasonable timeframe. researchgate.netst-andrews.ac.ukresearchgate.net Optimization studies often involve screening different catalyst loadings to find this balance. mdpi.compreprints.org

The reaction time must be sufficient to allow for the complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times.

A systematic approach to optimization, often employing Design of Experiments (DoE), can efficiently identify the optimal combination of these parameters to maximize the yield and purity of the final product.

Scale-Up Considerations for Laboratory to Industrial Synthesis

Translating a synthetic route from the laboratory bench to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.

One of the primary concerns is heat management . Many chemical reactions, particularly nitrations and aminations, are exothermic. On a large scale, the heat generated can be significant and must be effectively dissipated to prevent runaway reactions. This requires specialized reactors with efficient cooling systems and careful control of reagent addition rates.

The availability and cost of raw materials become critical factors at an industrial scale. uk-cpi.com Reagents that are readily available in small quantities for laboratory use may be expensive or difficult to source in the large volumes required for industrial production. uk-cpi.comglobalgrowthinsights.com The choice of solvents also needs to be re-evaluated, with a preference for greener, safer, and more easily recyclable options. uk-cpi.com

Process safety is of paramount importance. A thorough hazard assessment must be conducted for each step of the synthesis to identify potential risks, such as the formation of explosive intermediates or the handling of corrosive or toxic reagents. Appropriate safety measures, including the design of the manufacturing plant and the training of personnel, must be implemented.

Waste prevention and management are also key considerations. uk-cpi.com Industrial processes should be designed to minimize waste generation, in line with the principles of green chemistry. This can involve optimizing reactions to improve atom economy, recycling solvents, and developing methods for the safe treatment and disposal of any unavoidable waste streams.

Finally, the entire process must be economically viable. This involves not only the cost of raw materials but also the energy consumption, labor costs, and the capital investment in equipment. uk-cpi.com Continuous processes, such as those using flow reactors, are often considered for large-scale production as they can offer better control over reaction parameters and improved safety compared to batch processes. acs.orgacs.org

Chemical Reactivity and Transformation Studies of 2 Bromo 4 Chloro 3 Fluoro 6 Nitroaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring in 2-bromo-4-chloro-3-fluoro-6-nitroaniline is highly substituted, leaving only one hydrogen atom available for substitution, at the C5 position. The reactivity of this position towards electrophiles is governed by the cumulative electronic effects of the existing substituents. The amino group at C1 is a powerful activating group and is strongly ortho, para-directing. Conversely, the nitro group at C6 is a strong deactivating group and is meta-directing. The halogen substituents (bromo at C2, fluoro at C3, and chloro at C4) are deactivating via their inductive effect but are ortho, para-directing due to resonance.

Considering these influences:

The activating, para-directing effect of the amino group strongly favors substitution at C5.

The deactivating, meta-directing effect of the nitro group also directs incoming electrophiles to C5.

The ortho-directing effect of the chloro group at C4 and the ortho-directing effect of the bromo group at C2 also converge on the C5 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions Facilitated by the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as a nitro group. The nitro group at the C6 position of this compound significantly activates the ring for nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.

Potential leaving groups for an SNAr reaction on this molecule include the chloro atom at C4 and the fluoro atom at C3. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than other halogens because its high electronegativity strongly polarizes the carbon-halogen bond, making the carbon atom more susceptible to nucleophilic attack, which is typically the rate-determining step.

Given the positions of the halogens relative to the activating nitro group:

Chlorine at C4: This position is para to the activating amino group and meta to the activating nitro group, making it less favorable for substitution.

Fluorine at C3: This position is meta to the amino group and ortho to the nitro group, which strongly activates it for displacement by a nucleophile.

Therefore, it is anticipated that SNAr reactions on this compound would preferentially occur at the C3 position, leading to the substitution of the fluorine atom. A wide range of nucleophiles, such as alkoxides, amines, and thiolates, could potentially be employed.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The C–Br bond at the C2 position is the most probable site for these reactions, as the reactivity of aryl halides in the crucial oxidative addition step typically follows the order I > Br > Cl >> F.

The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is noted for its mild conditions and tolerance of a wide variety of functional groups. For this compound, a Suzuki reaction would be expected to selectively form a new C-C bond at the C2 position. A typical reaction would involve treating the aniline with an arylboronic acid, a palladium(0) catalyst (e.g., Pd(PPh₃)₄), and a base like sodium carbonate or potassium phosphate. Research on the Suzuki reaction of the related compound 2,6-dibromo-4-nitroaniline (B165464) has shown that such couplings are feasible and can proceed with high yields, even with electron-rich or electron-deficient aryl boronic acids.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoanilines

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2,6-dibromo-4-nitroaniline | 4-Methylphenyl boronic acid | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | DMF/H₂O | 80 | 96 |

| 2,6-dibromo-4-nitroaniline | 4-Methoxyphenyl boronic acid | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | DMF/H₂O | 80 | 95 |

Data adapted from studies on a related bromo-nitroaniline substrate to illustrate typical reaction parameters.

The Sonogashira coupling reaction is a method to form a carbon-carbon bond between an aryl halide and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. Copper-free protocols have also been developed. This reaction would allow for the introduction of an alkynyl group at the C2 position of this compound. The reaction is compatible with various functional groups, including amines and nitro groups, making it suitable for this substrate.

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Halide | Alkyne Partner | Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Aryl Bromide | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Room Temp to 80°C |

| 2-Bromoaniline | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp |

This table presents generalized conditions from various sources to illustrate the versatility of the Sonogashira reaction.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. This reaction would allow for the substitution of the bromine atom at C2 with a new amine functionality. The choice of ligand is critical and often depends on the specific amine and aryl halide used. The reaction typically requires a strong base, such as sodium tert-butoxide. Selective amination of an aryl bromide in the presence of a less reactive aryl chloride is a well-established strategy in organic synthesis.

Table 3: Catalyst Systems for Buchwald-Hartwig Amination

| Amine Type | Recommended Ligand | Common Base | Application |

|---|---|---|---|

| Primary Amines | BrettPhos | NaOtBu, LiHMDS | Broad scope, functional group tolerance |

| Secondary Amines | RuPhos | NaOtBu, LiHMDS | Effective for secondary amine coupling |

Information compiled from general reviews and studies on Buchwald-Hartwig amination.

Selective Reduction of the Nitro Group to the Amino Functionality

The conversion of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. For this compound, the key challenge is to selectively reduce the nitro group without affecting the three halogen substituents, as catalytic hydrogenation can sometimes lead to hydrodehalogenation (removal of the halogen atoms).

Several methods are available for the selective reduction of nitroarenes in the presence of halogens:

Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron (Fe) powder in acetic acid are classic and effective methods for this transformation.

Catalytic Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or triethylsilane with a catalyst such as palladium on carbon (Pd/C) can achieve selective reduction under milder conditions than high-pressure hydrogenation.

Sodium Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) alone does not reduce nitro groups, its reactivity can be enhanced with transition metal complexes, such as Ni(PPh₃)₄, to achieve the desired reduction.

The resulting product from this reduction would be 3-bromo-5-chloro-2-fluoro-benzene-1,4-diamine, a highly functionalized diamine that could serve as a precursor for various heterocyclic compounds and other complex molecular architectures.

Table 4: Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions | Advantages |

|---|---|---|

| SnCl₂ / HCl | Concentrated HCl, heat | High yield, reliable for halogenated substrates |

| Fe / Acetic Acid | Acetic acid, heat | Inexpensive, effective |

| H₂ / Pd/C | Low H₂ pressure, various solvents | Clean reaction, high yield |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol solvent | Mild conditions, good selectivity |

This table summarizes common methods for the selective reduction of nitroarenes.

Heterogeneous Catalytic Hydrogenation

Specific studies detailing the heterogeneous catalytic hydrogenation of this compound are not found in the reviewed literature. In principle, this reaction would be expected to selectively reduce the nitro group to an amino group, yielding 2-bromo-4-chloro-3-fluoro-benzene-1,6-diamine. The choice of catalyst (e.g., Palladium, Platinum, or Nickel) and reaction conditions (e.g., hydrogen pressure, temperature, and solvent) would be critical to achieve high selectivity and yield, and to prevent dehalogenation, which can be a common side reaction in the hydrogenation of halogenated nitroaromatics.

Table 1: Hypothetical Products of Heterogeneous Catalytic Hydrogenation

| Starting Material | Potential Product | Catalyst System |

| This compound | 2-Bromo-4-chloro-3-fluoro-benzene-1,6-diamine | Pd/C, PtO₂, or Raney Ni |

Note: This table is based on general principles of organic chemistry, as specific experimental data for this compound is not available.

Homogeneous Catalytic Reduction Systems

Similarly, there is a lack of specific research on the application of homogeneous catalytic reduction systems for this compound. Homogeneous catalysts, such as those based on rhodium or ruthenium complexes, could offer alternative methods for the reduction of the nitro group. These systems can sometimes provide higher selectivity under milder conditions compared to their heterogeneous counterparts.

Reactions Involving the Amino Group (e.g., Acylation, Alkylation)

While this compound is noted for its utility in the synthesis of pharmaceuticals and other biologically active compounds chemimpex.com, specific examples of acylation or alkylation reactions involving the amino group of this compound are not detailed in the available literature. Generally, the amino group in nitroanilines is less nucleophilic due to the electron-withdrawing effect of the nitro group. However, it can still undergo reactions such as acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides, typically in the presence of a base.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a common application for substituted anilines. For instance, related compounds like 2-bromo-4-nitroaniline (B50497) have been used as intermediates in the synthesis of benzothiazines. researchgate.net Theoretically, the diamine product resulting from the reduction of this compound could serve as a precursor for the synthesis of various fused heterocycles, such as benzimidazoles or quinoxalines, by reacting it with appropriate dicarbonyl compounds or their equivalents. However, specific studies demonstrating such cyclization reactions starting from this compound are not documented.

Mechanistic Investigations of Key Organic Transformations

Due to the absence of detailed studies on the specific organic transformations of this compound, there are no mechanistic investigations to report. Future research in this area would be valuable for understanding the influence of the unique substitution pattern on the reaction pathways and for optimizing synthetic routes involving this compound.

Spectroscopic and Structural Characterization Methodologies for 2 Bromo 4 Chloro 3 Fluoro 6 Nitroaniline

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For 2-Bromo-4-chloro-3-fluoro-6-nitroaniline, characteristic absorption bands would be expected for the N-H stretching of the aniline (B41778) group, the symmetric and asymmetric stretching of the nitro (NO₂) group, and various vibrations associated with the substituted benzene (B151609) ring, including C-H, C-C, C-N, C-F, C-Cl, and C-Br stretching and bending modes.

Table 4.1.1: Expected FTIR Vibrational Frequencies for this compound (Based on Analogous Compounds)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretching | 3400 - 3500 |

| N-H Symmetric Stretching | 3300 - 3400 |

| C-H Aromatic Stretching | 3000 - 3100 |

| NO₂ Asymmetric Stretching | 1500 - 1570 |

| C=C Aromatic Stretching | 1450 - 1600 |

| NO₂ Symmetric Stretching | 1335 - 1385 |

| C-N Stretching | 1250 - 1350 |

| C-F Stretching | 1000 - 1400 |

| C-Cl Stretching | 600 - 800 |

| C-Br Stretching | 500 - 600 |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, strong signals would be anticipated for the symmetric stretching of the nitro group and the vibrations of the aromatic ring. The combination of FTIR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 4.1.2: Expected FT-Raman Vibrational Frequencies for this compound (Based on Analogous Compounds)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H Aromatic Stretching | 3000 - 3100 |

| NO₂ Symmetric Stretching | 1335 - 1385 |

| C=C Aromatic Stretching | 1550 - 1650 |

| C-N Stretching | 1250 - 1350 |

| C-Br Stretching | 500 - 600 |

| C-Cl Stretching | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would be expected to show distinct signals for the amine (NH₂) protons and the aromatic proton. The chemical shift (δ) of these signals, their integration, and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring fluorine atoms would be crucial for confirming the substitution pattern on the benzene ring.

Table 4.2.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | Doublet (d) or Doublet of doublets (dd) |

| Amine-NH₂ | 5.0 - 7.0 | Broad singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms, with carbons attached to electronegative atoms (like F, Cl, Br, and the NO₂ group) appearing at higher chemical shifts (downfield).

Table 4.2.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 140 - 150 |

| C-NO₂ | 145 - 155 |

| C-F | 150 - 165 (with C-F coupling) |

| C-Cl | 120 - 135 |

| C-Br | 110 - 125 |

| C-H | 115 - 130 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively establish the structure of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. In this molecule, it would primarily confirm the coupling between the aromatic proton and any neighboring protons, although with only one aromatic proton, its utility would be in confirming its isolation.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This would unequivocally link the aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. HMBC would be critical in establishing the complete connectivity of the molecule by showing correlations from the aromatic proton and the amine protons to the various quaternary carbons in the ring, thereby confirming the positions of all substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₆H₃BrClFN₂O₂), the calculated molecular weight is 269.46 g/mol . bldpharm.com

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to appear as a cluster of peaks rather than a single line. This is due to the presence of isotopes of bromine (⁷⁹Br and ⁸¹Br, with approximately 1:1 natural abundance) and chlorine (³⁵Cl and ³⁷Cl, with approximately 3:1 natural abundance). The resulting isotopic pattern for the molecular ion would be complex and characteristic, providing strong evidence for the presence of one bromine and one chlorine atom in the molecule.

Loss of the nitro group: A primary fragmentation pathway would be the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂) or a neutral NO₂ molecule, resulting in a significant fragment ion.

Loss of halogens: Cleavage of the carbon-halogen bonds can lead to the loss of bromine (•Br) or chlorine (•Cl) radicals.

Ring fragmentation: The aromatic ring itself may undergo fragmentation, leading to smaller charged species.

| Isotopologue Formula | Mass (Da) | Relative Abundance (%) | Comment |

|---|---|---|---|

| C₆H₃⁷⁹Br³⁵ClFN₂O₂ | 267.9 | ~100 | M⁺ peak |

| C₆H₃⁸¹Br³⁵ClFN₂O₂ | 269.9 | ~98 | M+2 peak from ⁸¹Br |

| C₆H₃⁷⁹Br³⁷ClFN₂O₂ | 269.9 | ~33 | M+2 peak from ³⁷Cl |

| C₆H₃⁸¹Br³⁷ClFN₂O₂ | 271.9 | ~32 | M+4 peak from ⁸¹Br and ³⁷Cl |

Note: The table presents a simplified prediction. Actual relative abundances would be a combination of the isotopic contributions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

As of now, the crystal structure of this compound has not been deposited in publicly accessible crystallographic databases. However, if a suitable single crystal were grown, this analysis would yield a wealth of structural information. The expected data would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the crystal. This would unequivocally confirm the substitution pattern on the aniline ring and reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, which govern the solid-state packing.

| Parameter | Description | Example Value (Hypothetical) |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₆H₃BrClFN₂O₂ |

| Formula Weight | The mass of one mole of the compound. | 269.46 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = X Å, b = Y Å, c = Z Å α = 90°, β = Y°, γ = 90° |

| Volume | The volume of the unit cell. | V = XYZ ų |

| Z | The number of molecules per unit cell. | 4 |

| Bond Lengths/Angles | Precise measurements of atomic distances and angles. | e.g., C-Br, C-Cl, C-F, C-N |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction experiment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method provides an empirical validation of the molecular formula. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₆H₃BrClFN₂O₂.

The analysis involves combusting a small, precisely weighed sample of the pure compound and quantifying the resulting combustion products (such as CO₂, H₂O, and N₂). The results are then compared against the theoretical values to confirm the purity and elemental composition of the sample.

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 26.74 |

| Hydrogen | H | 1.008 | 1.12 |

| Bromine | Br | 79.904 | 29.65 |

| Chlorine | Cl | 35.453 | 13.16 |

| Fluorine | F | 18.998 | 7.05 |

| Nitrogen | N | 14.007 | 10.40 |

| Oxygen | O | 15.999 | 11.87 |

Theoretical and Computational Investigations of 2 Bromo 4 Chloro 3 Fluoro 6 Nitroaniline

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 2-Bromo-4-chloro-3-fluoro-6-nitroaniline, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule, which provides crucial information about bond lengths, bond angles, and dihedral angles. These geometric parameters are essential for understanding the molecule's steric and electronic properties.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to calculate the electronic properties of this compound. These calculations provide accurate descriptions of the molecule's wavefunction, from which various electronic properties, including energies and orbital distributions, can be derived.

Analysis of Electronic Properties

Once the electronic structure is calculated, various analyses can be performed to interpret the data and predict the molecule's chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). An MEP map of this compound would highlight the electron-rich areas around the nitro group and the electron-deficient regions, providing insights into its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure representation of lone pairs and bonds. For this compound, NBO analysis would quantify the delocalization of electron density from the amino group and the phenyl ring to the nitro group and halogen atoms. This would provide a detailed picture of the electronic interactions that contribute to the molecule's stability and reactivity.

While the specific theoretical and computational data for this compound is not currently available in the public domain, the established methodologies of computational chemistry provide a clear framework for its future investigation. Such studies would be invaluable for a comprehensive understanding of its structural and electronic properties, which in turn would inform its potential applications and reactivity. The absence of this data highlights a gap in the current scientific literature and presents an opportunity for future research in the field of computational chemistry.

Prediction and Simulation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods like Density Functional Theory (DFT) are instrumental in simulating its vibrational and magnetic resonance spectra.

The vibrational modes of this compound can be predicted using DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p). researchgate.netresearchgate.net These calculations yield harmonic vibrational frequencies, IR intensities, and Raman activities, which correspond to the molecule's infrared and Raman spectra. The predicted spectra are characterized by distinct vibrational modes associated with its specific functional groups and skeletal structure.

Key predicted vibrational assignments include:

Amino (NH₂) Group Vibrations: The asymmetric and symmetric stretching modes of the N-H bonds are expected in the 3300–3500 cm⁻¹ range.

Aromatic Ring Vibrations: C-H stretching vibrations typically appear around 3000–3100 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are predicted to occur in the 1400–1650 cm⁻¹ region.

Nitro (NO₂) Group Vibrations: Strong asymmetric and symmetric stretching vibrations from the nitro group are anticipated, typically falling in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ ranges, respectively.

Carbon-Halogen Vibrations: The stretching modes for C-F, C-Cl, and C-Br bonds are found at lower frequencies in the fingerprint region of the spectrum.

Table 1: Predicted Major Vibrational Frequencies for this compound This table presents theoretical predictions based on computational models.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3450 | NH₂ Asymmetric Stretching |

| ~3360 | NH₂ Symmetric Stretching |

| ~3080 | Aromatic C-H Stretching |

| ~1580 | NO₂ Asymmetric Stretching |

| ~1500 | Aromatic C=C Stretching |

| ~1350 | NO₂ Symmetric Stretching |

| ~1250 | C-N Stretching |

| ~1100 | C-F Stretching |

| ~750 | C-Cl Stretching |

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.govnih.gov These computations predict the ¹H and ¹³C chemical shifts relative to a standard reference, such as Tetramethylsilane (TMS). The predicted shifts are highly dependent on the electronic environment of each nucleus, which is significantly influenced by the various electron-donating and electron-withdrawing substituents on the aniline (B41778) ring.

¹H NMR Predictions: The single aromatic proton is expected to be significantly influenced by the adjacent electron-withdrawing nitro and halogen groups, likely resulting in a downfield chemical shift. The protons of the amino group would appear as a broader signal, with its position dependent on solvent and concentration.

¹³C NMR Predictions: The chemical shifts of the six carbons in the aromatic ring are predicted to vary widely. The carbon atom bonded to the electron-withdrawing nitro group (C6) is expected to be the most deshielded, appearing at a significant downfield shift. Conversely, the carbon attached to the electron-donating amino group (C1, assuming standard numbering starting from NH₂) would be shielded. The carbons bonded to the halogens (C2, C3, C4) will also exhibit downfield shifts influenced by the electronegativity and inductive effects of the respective halogens.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound This table presents theoretical predictions relative to TMS based on computational models.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1-NH₂ | ~145 | H (Aromatic) | ~8.0 |

| C2-Br | ~110 | H (Amino) | ~5.5 |

| C3-F | ~155 (JC-F) | ||

| C4-Cl | ~120 | ||

| C5 | ~128 |

Nonlinear Optical (NLO) Properties Predictions

Aniline derivatives featuring both electron-donating groups (like -NH₂) and electron-acceptor groups (like -NO₂) on a conjugated π-system are known for their potential as nonlinear optical (NLO) materials. researchgate.net The NLO response of this compound can be computationally predicted by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) using DFT methods. nih.govmq.edu.au The significant intramolecular charge transfer from the amino group to the nitro group in this molecule suggests a substantial NLO response. The presence of halogens can further modulate these electronic properties. A large value for the first-order hyperpolarizability is indicative of a strong second-order NLO response.

Table 3: Predicted Nonlinear Optical Properties of this compound This table presents theoretical predictions based on computational models.

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | High, due to charge separation |

| Linear Polarizability (α) | Significant, due to extended π-conjugation |

Molecular Docking and Interaction Studies (focusing on chemical binding, not biological efficacy)

Molecular docking is a computational method used to predict how a molecule (ligand) binds to a larger receptor molecule. For this compound, this technique can be used to understand its potential for non-covalent chemical binding. The analysis focuses on identifying the key functional groups that can participate in intermolecular interactions.

The molecule possesses several sites capable of forming specific chemical interactions:

Hydrogen Bond Donors: The amino (-NH₂) group is a primary hydrogen bond donor.

Hydrogen Bond Acceptors: The oxygen atoms of the nitro (-NO₂) group are strong hydrogen bond acceptors.

Halogen Bond Donors: The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis bases.

Aromatic System: The phenyl ring can participate in π-π stacking and hydrophobic interactions.

These features suggest that the molecule can engage in a variety of specific binding events with complementary chemical surfaces.

Table 4: Potential Chemical Binding Interactions for this compound

| Interaction Type | Functional Group(s) Involved | Potential Role in Binding |

|---|---|---|

| Hydrogen Bonding | Amino Group (-NH₂) | Donates protons to electronegative atoms |

| Hydrogen Bonding | Nitro Group (-NO₂) | Accepts protons via oxygen atoms |

| Halogen Bonding | Bromo (-Br), Chloro (-Cl) groups | Electrophilic region interacts with nucleophiles |

Intermolecular Interactions and Crystal Packing Architectures

The solid-state structure of a molecule is governed by the network of intermolecular interactions that stabilize the crystal lattice. The prediction of crystal packing for this compound involves analyzing the likely interplay of various non-covalent forces. Based on the functional groups present, several key interactions are expected to direct the molecular assembly.

Hydrogen Bonding: The most significant interaction is predicted to be hydrogen bonds between the amino group of one molecule and the nitro group of a neighboring molecule (N-H···O). This type of interaction is a common and robust motif in the crystal structures of nitroanilines, often leading to the formation of chains or sheets. researchgate.net

π-π Interactions: The substituted aniline rings may engage in stacking interactions, although these could be weakened or modified by the steric hindrance and electrostatic repulsion from the bulky substituents.

The final crystal architecture will result from a balance of these competing interactions, aiming to achieve the most thermodynamically stable arrangement.

Table 5: Predicted Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction | Description | Predicted Significance |

|---|---|---|

| N-H···O Hydrogen Bond | Between the amino H and a nitro O on an adjacent molecule | Primary, structure-directing interaction |

| C-Br···O Halogen Bond | Between the bromine atom and a nitro O | Secondary, stabilizing interaction |

| C-Cl···O Halogen Bond | Between the chlorine atom and a nitro O | Secondary, stabilizing interaction |

| π-π Stacking | Interaction between aromatic rings | Moderate, dependent on steric factors |

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Trends

Development of Environmentally Benign (Green) Synthetic Routes

The synthesis of polysubstituted anilines often involves hazardous reagents and generates significant chemical waste. Future research will prioritize the development of "green" synthetic pathways to 2-bromo-4-chloro-3-fluoro-6-nitroaniline. A primary focus will be the selective catalytic hydrogenation of the corresponding halogenated nitroaromatic precursors, a method known to be eco-friendly and cost-effective. researchgate.net The challenge lies in designing catalysts that can selectively reduce the nitro group without causing hydrodehalogenation, a common side reaction with halogenated nitroaromatics. researchgate.net

Another promising avenue is the use of microwave-assisted organic synthesis. This technique can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents, or even solvent-free conditions, making it a more environmentally friendly alternative to conventional heating methods. tandfonline.com Research into microwave-assisted nitration, bromination, and chlorination steps for the aniline (B41778) core will be crucial. The goal is to create a synthetic protocol with high atom economy, minimal environmental impact, and enhanced safety.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Synthesis (Future Goal) |

| Solvents | Often chlorinated solvents | Water, ionic liquids, supercritical fluids, or solvent-free |

| Catalysts | Stoichiometric and often toxic reagents | Recyclable heterogeneous or biocatalysts |

| Energy | Prolonged conventional heating | Microwave irradiation, sonication |

| Byproducts | Significant waste generation | High atom economy, minimal byproducts |

| Safety | Use of harsh and corrosive acids/reagents | Milder reaction conditions, less hazardous materials |

Exploration of Cascade and One-Pot Reaction Sequences

To enhance synthetic efficiency, the focus is shifting from linear, stepwise syntheses to more elegant cascade and one-pot reactions. These processes, where multiple bond-forming events occur in a single reaction vessel, reduce the need for intermediate purification steps, saving time, resources, and minimizing solvent use. nih.gov Future work on this compound will likely involve designing multi-component reactions where simpler precursors assemble into the complex target molecule in a single operation. core.ac.uk For instance, developing a one-pot process that sequentially introduces the various halogen and nitro substituents onto an aniline or benzene (B151609) precursor through controlled reaction conditions would represent a significant advancement. researchgate.net Such strategies are not only more efficient but also open pathways to novel analogues by varying the building blocks. nih.gov

Application of Machine Learning and AI in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. hilarispublisher.com For a complex molecule like this compound, ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of novel synthetic routes. acs.orgmit.edu This predictive power can help chemists avoid unviable reaction pathways and identify promising new ones without costly and time-consuming trial-and-error experimentation. stanford.edu

Detailed Studies on Reaction Kinetics and Thermodynamics

A fundamental understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound. Detailed kinetic and thermodynamic studies of the individual halogenation and nitration steps are needed. For example, kinetic studies on the halogenation of anilines have shown the reactions to be first order in both the substrate and the halogenating agent. core.ac.uk Understanding how the existing substituents on the aniline ring influence the rate and regioselectivity of subsequent substitutions is critical for controlling the synthesis of this highly substituted compound.

Thermodynamic calculations can provide insights into the stability of intermediates and transition states, helping to rationalize observed product distributions and predict the feasibility of different reaction pathways. This data is invaluable for fine-tuning reaction conditions to favor the formation of the desired isomer and minimize side products.

Design and Synthesis of Advanced Supramolecular Architectures

The presence of multiple halogen atoms (Br, Cl, F) and a nitro group on the aniline scaffold makes this compound an excellent candidate for building advanced supramolecular structures. Halogen bonds, which are noncovalent interactions involving halogen atoms, are increasingly recognized as powerful tools in crystal engineering for the self-assembly of complex architectures. iucr.orgnih.govmdpi.com

Future research will focus on exploring how this molecule interacts with itself and other molecules to form predictable and functional supramolecular assemblies. semanticscholar.org The position of the halogen atoms can influence the role they play in forming these architectures. iucr.org By understanding these interactions, it may be possible to design novel crystalline materials, liquid crystals, or gels with unique optical, electronic, or host-guest properties.

Table 2: Potential Intermolecular Interactions for Supramolecular Assembly

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Potential Application |

| Hydrogen Bonding | -NH₂ | -NO₂, Halogens | Crystal engineering, directing molecular packing |

| Halogen Bonding | -Br, -Cl | -NO₂, -NH₂, Halogens | Design of functional materials, anion recognition |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Organic electronics, charge transport materials |

| Dipole-Dipole | -NO₂, C-Halogen | -NO₂, C-Halogen | Influencing bulk material properties |

Investigation of Novel Catalytic Systems for Transformations

The functional groups on this compound offer multiple handles for further chemical transformations. Future research will undoubtedly explore novel catalytic systems to selectively modify this compound. For example, transition-metal catalysts (e.g., based on palladium, ruthenium, or nickel) are powerful tools for C-H functionalization and cross-coupling reactions. researchgate.netnsf.govkcl.ac.uk These methods could be used to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic ring, dramatically increasing the molecular complexity and providing access to a wide range of derivatives.

Furthermore, developing catalytic systems for the selective reduction of the nitro group to an amine, while preserving the halogen substituents, is a key area of interest. mdpi.com This would yield a highly functionalized diamine building block. Photocatalysis and electrocatalysis also represent emerging areas that could offer new, mild, and selective ways to transform this versatile molecule. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-chloro-3-fluoro-6-nitroaniline, and how can purity be maximized?

- Methodological Answer : A multi-step synthesis is typically required, starting from a halogenated aniline precursor. Key steps include:

- Nitration : Controlled nitration at the para position relative to the amino group, using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .

- Halogenation : Sequential halogenation (bromination/chlorination/fluorination) via electrophilic substitution. Bromine or N-bromosuccinimide (NBS) in dichloromethane (DCM) is effective for bromination, while Cl₂ gas in acetic acid facilitates chlorination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.5–8.5 ppm) and NH₂ groups (δ 5.5–6.5 ppm). ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm for C-F) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX ) resolves substituent positions and bond angles. ORTEP-3 visualizes thermal ellipsoids for accuracy.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₆H₃BrClFN₂O₂: ~292.9 m/z) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, Cl, F, NO₂) influence the electronic structure and reactivity of this compound?

- Methodological Answer :

- Computational Analysis : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates charge distribution. The nitro group deactivates the ring, directing nucleophilic attacks to the meta position relative to itself. Fluorine’s inductive effect further polarizes the ring .

- Reactivity Studies : Kinetic experiments (e.g., SNAr reactions with thiols or amines) show reduced activation energy at electron-deficient positions. Compare Hammett σ values for substituents to predict regioselectivity .

Q. How can contradictory data in reported reaction outcomes involving this compound be resolved?

- Methodological Answer :

- Systematic Variability Testing : Replicate reactions under controlled conditions (solvent, temperature, catalyst). For example, discrepancies in Suzuki coupling yields may arise from Pd catalyst purity (use Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

- Byproduct Identification : LC-MS and GC-MS detect minor intermediates (e.g., dehalogenated products or nitro-reduced species).

- Cross-Validation : Compare results with structurally similar compounds (e.g., 2-Bromo-4-nitro-6-(trifluoromethyl)aniline ) to isolate substituent-specific effects.

Q. What role does this compound play in the design of nonlinear optical (NLO) materials?

- Methodological Answer :

- Hyperpolarizability Calculations : Use time-dependent DFT (TD-DFT) to model second-harmonic generation (SHG) efficiency. The nitro and halogen groups enhance molecular asymmetry, critical for NLO activity .

- Experimental Validation : Measure SHG response using Kurtz-Perry powder method. Compare with theoretical values to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.